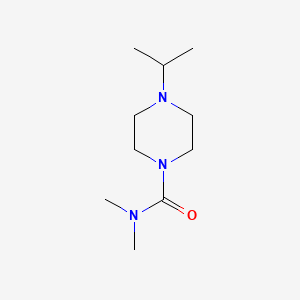

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is a chemical compound with the molecular formula C10H21N3O. It is also known by its IUPAC name, 4-isopropyl-N,N-dimethyl-1-piperazinecarboxamide . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and parallel solid-phase synthesis . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce secondary amines .

Scientific Research Applications

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide has several scientific research applications. It is used in the development of anti-tubercular agents, where it has shown significant activity against Mycobacterium tuberculosis . Additionally, it is being investigated as a potential PARC inhibitor for the treatment of cancer . The compound’s unique structure makes it a valuable tool in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a PARC inhibitor, it interferes with the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair in cancer cells . By inhibiting this pathway, the compound can induce cell death in cancerous tissues .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide include other piperazine derivatives such as pyrazinamide and trimetazidine . These compounds share a similar piperazine core but differ in their substituents and specific biological activities .

Uniqueness: What sets this compound apart is its unique combination of substituents, which confer specific pharmacological properties. Its isopropyl and dimethyl groups contribute to its activity as an anti-tubercular agent and PARC inhibitor, making it a promising candidate for further drug development .

Biological Activity

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many bioactive compounds. The presence of the dimethyl group and the propan-2-yl side chain contributes to its unique pharmacological profile.

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: Its structural similarities to known ligands allow it to bind to various receptors, influencing signaling pathways associated with physiological responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 3.5 | Cell cycle arrest at G0-G1 phase |

| A549 (Lung) | 4.8 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise as a modulator of muscarinic receptors, which are implicated in cognitive functions.

Case Study Example:

A study involving animal models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been designed to enhance potency and selectivity for specific biological targets.

Notable Findings:

- Enhanced Antitumor Activity: Modifications in the side chains led to derivatives with improved anticancer activity compared to the parent compound.

- Selectivity for Receptors: Certain derivatives displayed increased selectivity for muscarinic receptor subtypes, indicating potential for treating neurological disorders without significant side effects .

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N,N-dimethyl-4-propan-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

KSOOWQBGEOPJBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.